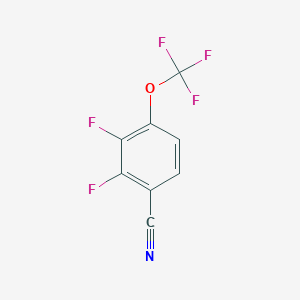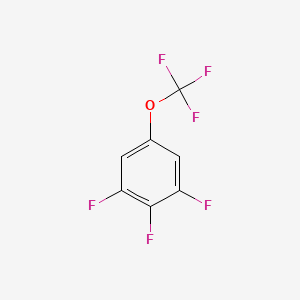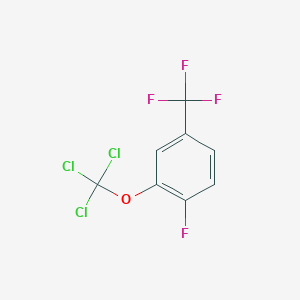![molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2](/img/structure/B1404656.png)
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Übersicht
Beschreibung
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine is an organic compound that features a morpholine ring substituted with a brominated and trifluoromethylated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)benzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 2-bromo-5-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine under basic conditions to form the final product, this compound. This reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed in the design of molecular probes or inhibitors for studying biological pathways and processes.
Wirkmechanismus
The mechanism of action of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine ring can improve its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine lies in its combination of the trifluoromethyl group and the morpholine ring. The trifluoromethyl group imparts unique electronic properties, while the morpholine ring enhances solubility and bioavailability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBGZOOAWBPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)




![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)


![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)

